molecular formula C15H12N4O4 B11117410 N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide

Cat. No.: B11117410
M. Wt: 312.28 g/mol
InChI Key: MPLLVWJAUZOKSM-UHFFFAOYSA-N
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Description

N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features both indole and furan moieties. The indole nucleus is known for its diverse biological activities, while the furan ring is often involved in various chemical reactions due to its electron-rich nature .

Preparation Methods

The synthesis of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of an indole derivative with a furan carboxamide. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The furan carboxamide can be synthesized through various methods, including the reaction of furan with carboxylic acid derivatives .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The furan ring can participate in photochemical reactions, generating reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar compounds include other indole and furan derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C15H12N4O4/c20-12(8-16-14(21)11-6-3-7-23-11)18-19-13-9-4-1-2-5-10(9)17-15(13)22/h1-7,17,22H,8H2,(H,16,21)

InChI Key

MPLLVWJAUZOKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

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